
4-Isopropylpyrimidin-2-amine
Overview
Description
4-Isopropylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines. The structure of this compound consists of a pyrimidine ring substituted with an isopropyl group at the 4-position and an amino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-isopropylpyrimidine with ammonia or an amine source in the presence of a catalyst. The reaction conditions often require elevated temperatures and may involve solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of alkyl or acyl-substituted pyrimidines .
Scientific Research Applications
4-Isopropylpyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its structural versatility.
Mechanism of Action
The mechanism of action of 4-Isopropylpyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
2-Aminopyrimidine: A basic pyrimidine derivative with an amino group at the 2-position.
4,6-Dichloropyrimidine: A pyrimidine derivative with chlorine atoms at the 4 and 6 positions.
5-Fluoropyrimidine: A fluorinated pyrimidine used in various pharmaceutical applications.
Uniqueness: 4-Isopropylpyrimidin-2-amine is unique due to the presence of the isopropyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different pharmacological and industrial applications .
Biological Activity
4-Isopropylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an isopropyl group at the 4-position of the pyrimidine ring, which influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Research indicates that compounds within this class can inhibit enzymes involved in critical cellular processes, such as DNA synthesis and cell cycle regulation.
- Enzyme Inhibition : Pyrimidine derivatives have been shown to inhibit key enzymes like BRD4 and PLK1, which are involved in cancer cell proliferation. For instance, compounds similar to this compound demonstrated significant cytotoxicity by triggering apoptosis and halting cell growth at the G2/M phase of the cell cycle, similar to established anticancer agents like volasertib .
- Binding Affinity : Molecular docking studies suggest that this compound can form stable interactions with enzyme active sites, indicating its potential as an enzyme inhibitor. The presence of the isopropyl group enhances lipophilicity, which may improve binding affinity to hydrophobic pockets in target proteins .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : The inhibition of BRD4 and PLK1 has positioned this compound as a promising candidate for anticancer therapy. Studies have demonstrated that it can induce apoptosis through upregulation of pro-apoptotic markers like BAX and caspase-3 while downregulating anti-apoptotic factors such as Bcl-2 .
- Antimicrobial Properties : Similar pyrimidine derivatives have shown significant antimicrobial activity against various bacterial strains. This is particularly relevant in the context of drug-resistant infections, where novel antimicrobial agents are urgently needed .
Structure-Activity Relationships (SAR)
The structural modifications of pyrimidine derivatives significantly influence their biological activities. The following table summarizes some key findings related to SAR for compounds related to this compound:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
4-Chloro-6-isopropylpyrimidin-2-amine | Chlorine substitution at position 6 | Enhanced anti-inflammatory effects |
4-Chloro-6-methylpyrimidin-2-amine | Methyl instead of isopropyl | Lower lipophilicity |
4-Chloro-6-(methoxymethyl)pyrimidin-2-am | Methoxymethyl substitution | Altered solubility and reactivity |
These variations illustrate how substituents can modulate lipophilicity, binding affinity, and overall biological activity.
Case Studies
Recent studies have explored the efficacy of this compound in various therapeutic contexts:
- Cancer Research : A study focusing on BRD4 inhibitors highlighted that derivatives similar to this compound effectively reduced tumor growth in xenograft models, demonstrating its potential as a therapeutic agent against specific cancers .
- Antimicrobial Testing : In vitro evaluations showed that certain pyrimidine derivatives exhibited potent antibacterial activity against resistant strains, supporting their development as new antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Isopropylpyrimidin-2-amine, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-chloropyrimidine derivatives with isopropylamine in solvents like ethanol or acetonitrile at 50–80°C. Temperature control and solvent polarity are critical: higher temperatures accelerate substitution, while polar solvents stabilize intermediates. Purification often involves column chromatography or recrystallization .
Q. How is this compound structurally characterized in academic research?
Key techniques include:
- IR spectroscopy : Identifies NH₂ stretches (~3434 cm⁻¹) and aromatic C=C/C=N vibrations (~1624 cm⁻¹) .
- NMR : NMR detects aromatic protons (δ 7.30–8.03 ppm) and NH₂ signals (δ ~5.29 ppm). NMR confirms pyrimidine carbons (δ 103–164 ppm) .
Q. What are the recommended purification methods for eliminating by-products in this compound synthesis?
After synthesis, silica gel chromatography using ethyl acetate/hexane gradients separates unreacted precursors. Recrystallization from ethanol/water mixtures improves purity by removing hydrophilic impurities .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for scalable synthesis of this compound?
Factorial design systematically tests variables (e.g., temperature, solvent ratio, catalyst loading) to identify interactions affecting yield. For instance, a 2³ design might reveal that acetonitrile at 70°C with 1.5 eq isopropylamine maximizes yield (>85%) while minimizing side products .
Q. How do structural modifications (e.g., halogenation) alter the bioactivity of this compound derivatives?
Substituents like chlorine (at the 4-position) enhance binding to enzymes (e.g., COX-2) via hydrogen bonding, increasing anti-inflammatory activity. Computational docking (using software like AutoDock) predicts binding affinities, guiding rational design. For example, 4-Cl derivatives show 10-fold higher potency than non-halogenated analogs .
Q. What methodologies resolve spectral data contradictions (e.g., merged 1H^1H1H NMR signals) in substituted pyrimidin-2-amine derivatives?
Overlapping aromatic protons (e.g., H-5 in pyrimidine rings) are resolved using:
- 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates - signals.
- Variable-temperature NMR : Reduces signal broadening caused by dynamic effects .
Q. How do computational tools aid in predicting the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model transition states and activation energies. For example, predicting regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals (HOMO/LUMO) .
Q. What experimental strategies validate hypothesized structure-activity relationships (SAR) for this compound analogs?
- Bioisosteric replacement : Swapping isopropyl with cyclopropyl groups to assess steric effects on enzyme inhibition.
- Pharmacophore mapping : Identifies essential motifs (e.g., pyrimidine NH₂) using tools like Schrödinger’s Phase .
Q. How do enzyme inhibition assays differentiate the mechanism of action between this compound and its sulfonamide derivatives?
Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots. For example, this compound may show mixed inhibition against bacterial dihydrofolate reductase (DHFR), while sulfonamides act as competitive inhibitors .
Q. What strategies mitigate batch-to-batch variability in biological activity data for this compound?
- Standardized assay protocols : Fixed cell lines (e.g., HEK293) and control compounds (e.g., methotrexate for DHFR inhibition).
- QC via LC-MS : Ensures >95% purity before biological testing .
Properties
IUPAC Name |
4-propan-2-ylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRNZAITOUMSPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562457 | |
Record name | 4-(Propan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5782-70-7 | |
Record name | 4-(1-Methylethyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5782-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Propan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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